1-phenethyl-4-(2-thienylsulfonyl)piperazine
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Overview
Description
1-phenethyl-4-(2-thienylsulfonyl)piperazine is a compound that belongs to the class of piperazine derivatives. Piperazine derivatives are known for their wide range of biological and pharmaceutical activities. This compound, in particular, has a unique structure that includes a phenethyl group and a thienylsulfonyl group attached to a piperazine ring. The molecular formula of this compound is C16H20N2O2S2 .
Preparation Methods
The synthesis of 1-phenethyl-4-(2-thienylsulfonyl)piperazine can be achieved through various synthetic routes. One common method involves the cyclization of 1,2-diamine derivatives with sulfonium salts. For example, the reaction between (S,S)-N,N’-bisnosyl diamine and diphenylvinylsulfonium triflate in the presence of a base such as DBU leads to the formation of protected piperazines, which can then be deprotected to yield the desired compound . Another method involves the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions, followed by aza-Michael addition .
Chemical Reactions Analysis
1-phenethyl-4-(2-thienylsulfonyl)piperazine undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. Substitution reactions often involve nucleophiles such as amines or thiols. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
1-phenethyl-4-(2-thienylsulfonyl)piperazine has several scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it is studied for its potential biological activities, including its effects on various biological pathways. In medicine, it is investigated for its potential therapeutic applications, such as its use in the development of new drugs. In industry, it is used in the production of various chemical products .
Mechanism of Action
The mechanism of action of 1-phenethyl-4-(2-thienylsulfonyl)piperazine involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to certain receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological context in which the compound is used .
Comparison with Similar Compounds
1-phenethyl-4-(2-thienylsulfonyl)piperazine can be compared with other similar compounds, such as 1-ethyl-4-(2-thienylsulfonyl)piperazine and 1-phenyl-4-(2-thienylsulfonyl)piperazine. These compounds share a similar piperazine core structure but differ in the substituents attached to the piperazine ring. The unique combination of the phenethyl and thienylsulfonyl groups in this compound contributes to its distinct chemical and biological properties .
Properties
IUPAC Name |
1-(2-phenylethyl)-4-thiophen-2-ylsulfonylpiperazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O2S2/c19-22(20,16-7-4-14-21-16)18-12-10-17(11-13-18)9-8-15-5-2-1-3-6-15/h1-7,14H,8-13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
USHQLDNGIHATGO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCC2=CC=CC=C2)S(=O)(=O)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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